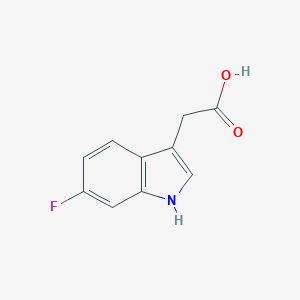

6-Fluoroindole-3-acetic acid

描述

Contextualizing 6-Fluoroindole-3-acetic Acid within Indole (B1671886) Derivative Research

Indole and its derivatives represent a significant class of heterocyclic compounds that are of great interest to chemists and biologists. The indole nucleus is a common structural motif found in a variety of biologically active molecules, including the amino acid tryptophan and the plant hormone indole-3-acetic acid (IAA), also known as heteroauxin. impactfactor.orgdiva-portal.org The versatility of the indole ring allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse applications.

Among these, halogenated indoles, particularly fluorinated derivatives, have garnered special attention. The introduction of a fluorine atom into an organic molecule can significantly alter its physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds, which can enhance metabolic stability and binding affinity to biological targets.

This compound is a ring-substituted derivative of indole-3-acetic acid. nih.gov It belongs to a group of synthetic indole derivatives that are studied for their potential biological activities. The substitution of a hydrogen atom with a fluorine atom at the 6-position of the indole ring distinguishes it from the naturally occurring plant hormone and imparts unique characteristics. Research into this compound is part of a broader effort to explore how modifications to the indole scaffold can lead to new compounds with valuable properties for various scientific applications.

Significance of this compound in Contemporary Scientific Inquiry

The significance of this compound in modern research is multifaceted. Spectroscopic studies have shown that it possesses interesting photophysical properties. For instance, its fluorescence quantum yield is notably higher than that of the parent compound, indole-3-acetic acid. nih.govresearchgate.net This characteristic makes it a useful tool in fluorescence spectroscopy studies.

Furthermore, fluorinated indole derivatives, including this compound, are investigated for their potential biological activities. While indole-3-acetic acid itself is a plant growth regulator, its derivatives are explored for a range of other applications. impactfactor.orgresearchgate.net For example, some indole derivatives have shown promise as antimicrobial and anticancer agents. researchgate.net The study of compounds like this compound contributes to the growing body of knowledge on structure-activity relationships within the indole class of molecules. This research is crucial for the rational design of new compounds with specific and enhanced biological functions. Additionally, some studies have explored the effects of 6-fluoroindole (B127801) on bacterial processes, such as biofilm formation. researchgate.net

Compound and Property Data

Table 1: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 443-75-4 | C₁₀H₈FNO₂ | 193.17 scbt.com |

| Indole-3-acetic acid | 87-51-4 | C₁₀H₉NO₂ | 175.18 |

| 1-Acetyl-6-fluoro-1H-indol-3-yl acetate | 3798-90-1 | C₁₂H₁₀FNO₃ | 235.21 |

| 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid | Not specified | C₁₀H₇F₂NO₂ | 211.17 |

| Tryptophan | 73-22-3 | C₁₁H₁₂N₂O₂ | 204.23 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 159–163°C |

| Density | 1.446 g/cm³ |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEZASHYQRURRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379063 | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-75-4 | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoroindole 3 Acetic Acid and Its Analogs

Established Synthetic Pathways for 6-Fluoroindole-3-acetic Acid

The preparation of this compound can be achieved through several reliable synthetic routes. These methods typically begin with a pre-fluorinated starting material to ensure the correct placement of the fluorine atom on the indole (B1671886) ring.

The Fischer indole synthesis is a classic and versatile method for constructing indole rings from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This method has been successfully adapted for the synthesis of 6-fluoroindole (B127801) derivatives.

A common approach involves the reaction of (4-fluorophenyl)hydrazine (B109058) with a suitable carbonyl compound that contains the precursor to the acetic acid side chain. google.com For instance, reacting (4-fluorophenyl)hydrazine hydrochloride with a protected form of 3-oxopropionic acid or a similar four-carbon keto-acid equivalent, followed by acid-catalyzed cyclization, yields the this compound scaffold. wikipedia.orggoogle.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org Brønsted acids like sulfuric acid or polyphosphoric acid, and Lewis acids such as zinc chloride, are commonly used as catalysts for this transformation. wikipedia.org

Another variation of the Fischer synthesis for preparing fluorinated indoles starts with the diazotization of a fluorinated aniline, such as 3,4-difluoroaniline, followed by reduction to produce the corresponding fluorinated phenylhydrazine. This hydrazine (B178648) is then reacted with a ketone like ethyl levulinate in acetic acid to construct the indole core, which can be further processed to the desired acetic acid derivative.

Table 1: Example of Fischer Indole Synthesis for a Fluorinated Indole

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| 4-Fluorophenylhydrazine hydrochloride, 3-methyl-2-butanone | Acetic acid, reflux at 130°C, 40 min | 5-Fluoro-2,3-dimethylindole | 76% |

This table illustrates a related Fischer indole synthesis to produce a fluorinated indole, showcasing typical reagents and conditions.

An alternative and efficient pathway to this compound involves the synthesis and subsequent hydrolysis of a 6-fluoroindole-3-acetonitrile (B1321227) intermediate. google.comtandfonline.com This multi-step approach offers precise control over the introduction of the acetic acid side chain at the C3 position of the indole ring.

The synthesis often begins with 6-fluoroindole. A common method to introduce the required side chain is the Mannich reaction. google.comgoogle.com In this step, 6-fluoroindole is reacted with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in an acidic medium like acetic acid to form a gramine-type intermediate, specifically 6-fluoro-3-(dimethylaminomethyl)indole. google.comtandfonline.com

This intermediate is then reacted with a cyanide source, such as sodium or potassium cyanide, to displace the dimethylamino group and form 6-fluoroindole-3-acetonitrile. google.comgoogle.com The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium or potassium hydroxide, which upon acidic workup yields this compound. google.com This route is advantageous due to its short sequence and the ready availability of the starting materials, making it suitable for larger-scale production. google.com

Table 2: Two-Step Synthesis via Acetonitrile (B52724) Intermediate

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Mannich Reaction | 6-Fluoroindole, Formaldehyde, Dimethylamine | Acetic acid | 6-Fluoro-3-(dimethylaminomethyl)indole |

| 2. Cyanation | 6-Fluoro-3-(dimethylaminomethyl)indole | Sodium cyanide, DMF/DMSO, Reflux | 6-Fluoroindole-3-acetonitrile |

| 3. Hydrolysis | 6-Fluoroindole-3-acetonitrile | Aqueous NaOH or KOH, Heat; then Acid | This compound |

This table outlines the general sequence for synthesizing this compound through its acetonitrile intermediate. google.comgoogle.com

Fischer Indole Synthesis Adaptations

Synthesis of Halogenated Indole-3-acetic Acid Derivatives

The synthesis of other halogenated indole-3-acetic acid derivatives, such as chlorinated or brominated analogs, often employs similar strategies to those used for the 6-fluoro compound. The choice of starting material is crucial for determining the position and identity of the halogen substituent. acs.org

For example, the synthesis of 4-chloroindole-3-acetic acid (4-Cl-IAA) and other chlorinated derivatives has been reported using methods analogous to those described above. google.comnih.gov The Fischer indole synthesis can be employed starting with the appropriately chlorinated phenylhydrazine. google.com Alternatively, a Mannich-type reaction on a chloro-substituted indole, followed by cyanation and hydrolysis, is a viable route. google.com The synthesis of 5,6-dichloroindole-3-acetic acid, a potent auxin, also follows these established chemical principles. tandfonline.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a modern alternative for synthesizing certain halogenated derivatives. For instance, a bromo-fluoro-indole-3-acetic acid ester could potentially undergo coupling with a suitable boronic acid to introduce other functionalities, although this is more common for late-stage modifications rather than primary synthesis of the halogenated compound itself. The synthesis of various 3-halogenated indoles has also been achieved through direct halogenation of the indole ring at the C3 position using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. mdpi.com These halogenated indoles can then serve as precursors for further elaboration into the corresponding acetic acid derivatives.

Optimization of Synthetic Processes for Research Applications

For research purposes, where varying quantities of the target compound may be needed, optimization of synthetic processes is key to ensuring efficiency, high yields, and purity. d-nb.info

In the Fischer indole synthesis, optimization can involve screening different acid catalysts (both Brønsted and Lewis acids) and adjusting reaction temperatures and times to minimize side product formation. wikipedia.org For the synthesis of 2-(5,6-difluoro-1H-indol-3-yl)acetic acid, for example, controlling the temperature during the cyclization step is critical to prevent side reactions, with yields reported in the range of 68-72%.

For syntheses proceeding through nitrile intermediates, optimizing each step is crucial. In the Mannich reaction, the molar ratios of the indole, formaldehyde, and amine are adjusted to maximize the yield of the gramine (B1672134) intermediate. google.com In the subsequent cyanation step, the choice of solvent (e.g., high-boiling aprotic polar solvents like DMF or DMSO) and reaction temperature is important for driving the reaction to completion. google.com The final hydrolysis step can be optimized by controlling the concentration of the base and the reaction time to ensure complete conversion of the nitrile without degrading the indole ring.

Microwave-assisted synthesis has also emerged as a powerful tool for optimizing these reactions, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. For research applications requiring small quantities of highly pure material, purification techniques such as column chromatography and recrystallization are essential post-synthesis steps. google.comnih.gov

Biological Activity and Mechanistic Investigations of 6 Fluoroindole 3 Acetic Acid

Role as an Indole-3-acetic Acid Analog in Plant Biology

6-Fluoroindole-3-acetic acid (6-F-IAA) is a halogenated derivative of Indole-3-acetic acid (IAA), the most common, naturally occurring auxin plant hormone. wikipedia.org Like its parent compound, 6-F-IAA exhibits auxin activity and can influence various aspects of plant life. researchgate.netnih.gov The substitution of a hydrogen atom with a fluorine atom on the sixth position of the indole (B1671886) ring alters its chemical properties, which in turn affects its biological activity. researchgate.netnih.gov

Influence on Plant Growth and Development

Research involving various ring-substituted IAA derivatives has confirmed the auxin activity of 6-F-IAA. For instance, bioassays such as the Avena coleoptile and the Pisum sativum stem straight-growth tests are used to determine the bioactivity of these compounds. researchgate.net The plant-growth-promoting activity of these substituted auxins has been found to correlate with certain spectral properties of the molecule. researchgate.netnih.gov

Interactions with Auxin Pathways and Homeostasis

The physiological action of auxins is rooted in their uneven distribution within plant tissues, which is managed by complex transport and signaling pathways. nih.gov The core of auxin signaling involves TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALLING F-BOX (TIR1/AFB) protein receptors, Auxin/Indole-3-acetic Acid (Aux/IAA) transcriptional repressors, and Auxin Response Factors (ARFs) that regulate gene expression. wikipedia.orgmdpi.com

While direct studies on 6-F-IAA's interaction with these specific components are limited, research on the closely related 5-fluoroindole-3-acetic acid (5-F-IAA) provides valuable insights. 5-F-IAA has been identified as a useful tool to differentiate between transcriptional and non-transcriptional auxin signaling pathways, highlighting that fluorinated analogs can interact uniquely with the auxin machinery. biosynth.com The metabolic fate of auxins is also critical for homeostasis, with pathways like the indole glucosinolate (GLS) pathway intersecting with IAA biosynthesis. nih.gov An overflow of intermediates in related pathways, such as indole-3-acetaldoxime (IAOx), can lead to increased IAA production, demonstrating the intricate regulation of auxin levels. nih.gov The introduction of a fluorinated analog like 6-F-IAA into this system would be subject to the plant's homeostatic mechanisms, including transport, signaling, and metabolic conjugation or degradation.

Comparative Analysis with Indole-3-acetic Acid and Other Auxins

The substitution of atoms on the indole ring of IAA significantly modifies a compound's activity. In the case of 6-F-IAA, the fluorine atom imparts distinct properties compared to the parent IAA molecule. One notable difference is in its fluorescence quantum yield, which is significantly higher than that of IAA. researchgate.netnih.gov

In comparative bioassays, halogenated auxins often show potent activity. For example, 4-chloroindole-3-acetic acid (4-Cl-IAA) is one of the most potent natural auxins, and studies show that 5-chloro- and 6-chloroindoleacetic acids are also very strong auxins. researchgate.net Research on other fluorinated auxins, such as 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA), has shown that fluorination can dramatically increase specific activities, such as promoting root formation, when compared to IAA. tandfonline.comoup.com The enhanced metabolic stability and altered lipophilicity of fluorinated compounds are thought to contribute to these differences in biological activity.

| Compound | Key Comparative Feature | Reference |

|---|---|---|

| This compound | Significantly higher fluorescence quantum yield compared to IAA. | researchgate.netnih.gov |

| 4-Chloroindole-3-acetic Acid | Considered one of the strongest natural auxins in Avena straight growth bioassays. | researchgate.net |

| 4-Trifluoromethylindole-3-acetic Acid | Showed stronger root formation-promoting activity than Indole-3-butyric acid (IBA). | tandfonline.comoup.com |

| 5-Fluoroindole-3-acetic Acid | Can help discriminate between transcriptional and non-transcriptional auxin signaling pathways. | biosynth.com |

Potential in Medicinal Chemistry and Biomedical Applications

Beyond its role in plant biology, 6-F-IAA and other IAA derivatives have been investigated for their potential in medicine, primarily due to their ability to be converted into cytotoxic compounds by specific enzymes. researchgate.netnih.gov

Anti-microbial Activity Studies

The antimicrobial properties of indole derivatives, including fluorinated forms like this compound, have been a subject of significant research. These compounds are investigated for their ability to inhibit the growth of pathogenic microbes and, perhaps more importantly, to disrupt virulence factors and microbial community behaviors like biofilm formation.

Studies have demonstrated that various indole derivatives can suppress the production of virulence factors and biofilm formation in clinically important pathogens. frontiersin.org For instance, 6-fluoroindole (B127801) has been shown to inhibit biofilm formation in Serratia marcescens. frontiersin.org This inhibition is not necessarily due to direct bactericidal activity but rather through the disruption of signaling pathways. frontiersin.org Research on S. marcescens revealed that 6-fluoroindole and other derivatives like 3-indoleacetonitrile, 5-fluoroindole, and 7-methylindole (B51510) significantly reduced biofilm formation and the production of prodigiosin (B1679158), a characteristic red pigment and virulence factor. frontiersin.org The minimum inhibitory concentrations (MICs) for 6-fluoroindole against S. marcescens were found to be between 2.5 to 5 mM, suggesting that its primary value may lie in anti-virulence rather than direct antimicrobial killing. frontiersin.org Furthermore, 6-fluoroindole has been noted to interfere with the production of extracellular polymeric substances (EPS) in yeast. researchgate.net

The mechanism often involves the quenching of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors. In one study, 6-fluoroindole at a concentration of 0.25 mM reduced QS activity in a reporter strain by 71% with only a minor (9%) effect on cell growth. frontiersin.org This highlights its potential as a QS inhibitor. The compound was also found to markedly inhibit the swarming motility of S. marcescens, another process often regulated by QS. frontiersin.org

While direct studies on this compound are specific, research on closely related compounds provides further context. For example, conjugates of 7-fluoroindole-3-acetic acid have been synthesized and evaluated for their antimicrobial properties. mdpi.com Similarly, other fluorinated indoles have been synthesized with the aim of discovering potent antibacterial agents. rjptonline.org The parent compound, Indole-3-acetic acid (IAA), has also demonstrated significant biofilm inhibition and detachment effects against Pseudomonas aeruginosa. researchgate.net

**Table 1: Effect of Indole Derivatives on *Serratia marcescens***

| Compound | Activity Observed | Reference |

|---|

| 6-Fluoroindole | - Inhibited biofilm formation. frontiersin.org

Modulation of Cellular Pathways and Responses

Cellular Process Investigations with Indole Derivatives

Investigations into indole derivatives have revealed their profound impact on a variety of fundamental cellular processes, particularly in the context of cancer and microbial pathogenesis. mdpi.comnih.gov These compounds can influence cell division, programmed cell death (apoptosis), and intercellular communication. mdpi.com

A significant area of research has been the effect of indole derivatives on the cell cycle and apoptosis in cancer cells. mdpi.com Numerous studies have shown that synthetic indoles can induce cell cycle arrest, a critical mechanism for halting uncontrolled proliferation. mdpi.com For instance, certain indole-containing hybrids have been found to cause cell cycle arrest at the G2/M phase. mdpi.com Another derivative was shown to induce arrest in the G1 phase in a malignant colonic cell line. mdpi.com This cell cycle disruption is often followed by the induction of apoptosis. mdpi.com The mechanisms for inducing apoptosis are varied and can include the generation of reactive oxygen species and the collapse of the mitochondrial membrane potential. mdpi.com

Another key cellular target for many indole derivatives is tubulin. nih.gov By binding to tubulin, these compounds can inhibit its polymerization into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.govmdpi.com This disruption of microtubule dynamics effectively halts cell division and can trigger apoptosis, making tubulin an attractive target for anticancer agents. nih.gov

Beyond cancer cells, indole derivatives significantly modulate cellular processes in microorganisms. As discussed previously, compounds like 6-fluoroindole affect bacterial processes such as biofilm formation and quorum sensing. frontiersin.orgbiorxiv.org Biofilm formation is a complex process involving adhesion, proliferation, and the secretion of an extracellular matrix, and its inhibition can render bacteria more susceptible to antibiotics and host immune responses. biorxiv.org

Table 2: Investigated Cellular Effects of Various Indole Derivatives

| Indole Derivative Type | Cellular Process Affected | Target/Pathway | Reference |

|---|---|---|---|

| Spirooxindoles | Antiproliferative activity | Protein Kinase (PK) inhibition (HER2, HER3) | mdpi.com |

| Indole-chalcones | Antiproliferative activity | Tubulin polymerization inhibition | mdpi.com |

| Bis-indole derivatives | Cell cycle arrest, Apoptosis | G1 phase arrest | mdpi.com |

| Indole-containing hybrids | Cell cycle arrest, Apoptosis | G2/M phase arrest, Tubulin polymerization inhibition | mdpi.com |

| General Indole Derivatives | Modulation of angiogenesis, cell growth, and survival | Inhibition of Receptor Tyrosine Kinases (EGFR, PDGFR) | nih.gov |

| 6-Fluoroindole | Inhibition of microbial community behavior | Quorum Sensing (QS) inhibition | frontiersin.org |

Structure Activity Relationship Sar Studies of 6 Fluoroindole 3 Acetic Acid and Its Derivatives

Impact of Fluoro Substitution on Biological Activity

The substitution of hydrogen with fluorine on the indole (B1671886) ring of indole-3-acetic acid (IAA) significantly modifies its biological activity. The position of the fluorine atom is a critical determinant of the resulting auxin or anti-auxin effects.

In studies comparing monofluorinated IAA derivatives, 4-fluoroindole-3-acetic acid has demonstrated the most significant growth-promoting effect on oat coleoptiles. google.com Conversely, 5-fluoroindole-3-acetic acid is considered a more suitable plant growth regulator among the four monofluorinated isomers. google.com Research has also indicated that 5,6-difluoroindole-3-acetic acid shows potential as a potent fluoroindole-3-acetic acid auxin. google.com

The introduction of a trifluoromethyl (CF3) group, another form of fluoro-substitution, also has a pronounced effect. For instance, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) exhibited strong root formation-promoting activity, which was 1.5 times higher than that of 4-(3-indole)butyric acid at the same concentration. oup.comtandfonline.com However, in other bioassays, 4-CF3-IAA showed weaker activity compared to 4-methylindole-3-acetic acid and 4-chloroindole-3-acetic acid. oup.comtandfonline.com

The presence of a fluorine atom can enhance a compound's lipophilicity and metabolic stability, which are crucial factors in drug design. This is a key consideration in the development of new synthetic auxins and other biologically active molecules based on the indole-3-acetic acid scaffold.

Correlation of Spectroscopic Properties with Bioactivity

The spectroscopic properties of indole-3-acetic acid derivatives, particularly their absorption and fluorescence spectra, have been studied to understand their electronic properties and how they relate to biological activity. The absorption spectra of these compounds typically show two to four maxima in the 260–310 nm range, which are attributed to overlapping vibronic lines of electronic transitions within the indole ring. nih.gov Further maxima are observed in the 200–230 nm region. nih.gov

Interestingly, a correlation has been found between the plant-growth promoting activity of ring-substituted indole-3-acetic acids and the position of the 1Bb←1A transition band in their absorption spectra. researchgate.netnih.gov While most derivatives exhibit a red shift (a shift to longer wavelengths) in their absorption spectra compared to the parent IAA, 4- and 7-fluoroindole-3-acetic acid show a blue shift (a shift to shorter wavelengths). researchgate.netnih.gov

The fluorescence properties of these compounds are also noteworthy. 6-Fluoroindole-3-acetic acid, in particular, has a fluorescence quantum yield that is significantly higher than that of unsubstituted IAA. researchgate.netnih.gov In contrast, other derivatives generally have lower quantum yields. researchgate.netnih.gov This enhanced fluorescence of the 6-fluoro derivative could be a valuable tool for certain analytical applications. The influence of substituents on the electronic properties of the indole ring, as reflected in UV and 1H NMR spectra, is a key aspect of these correlational studies. nih.gov

Effects of Other Ring Substitutions on Activity

Beyond fluorine, the introduction of other substituents onto the indole ring of IAA has a wide range of effects on its biological activity. The nature, size, and position of the substituent are all critical factors.

For instance, chlorine substitutions often lead to compounds with higher auxin activity than the parent IAA. zobodat.at 4-Chloroindoleacetic acid is a potent natural auxin, and 5-chloro- and 6-chloroindoleacetic acids are also very strong auxins. researchgate.net However, bulky disubstitutions, such as 4,7- and 5,7-dichloro-IAA, drastically reduce biological activity. zobodat.at

Alkyl substitutions also modulate activity. Methyl-substituted IAAs are generally more "efficient" than IAA itself. zobodat.at In contrast, ethyl substituents at the 4- and 6-positions result in a lower optimal elongation response. zobodat.at An ethyl group at the 5-position maintains an efficacy similar to IAA, while larger n-propyl and n-butyl groups at this position reduce the optimal elongation. zobodat.at

Metabolic Pathways and Biosynthesis Research Involving Indole 3 Acetic Acid and Analogs

Tryptophan-Dependent Biosynthesis Pathways

Indole-3-acetic acid (IAA), the most prevalent naturally occurring auxin, is synthesized in plants through various pathways, the majority of which are dependent on the amino acid tryptophan. wikipedia.organnualreviews.org The compound 6-Fluoroindole-3-acetic acid is identified as a chemical inhibitor of this tryptophan-dependent IAA biosynthesis. as-1.co.jp

Multiple tryptophan-dependent routes to IAA have been proposed and studied, often named for a key intermediate. These include:

The Indole-3-pyruvic acid (IPyA) pathway: This is considered a major pathway in plants. jircas.go.jp It involves the conversion of tryptophan to IPyA by aminotransferases (TAA family) and the subsequent conversion of IPyA to IAA by the YUCCA (YUC) family of flavin monooxygenases. jircas.go.jppnas.org

The Indole-3-acetamide (B105759) (IAM) pathway: In this pathway, tryptophan is converted to IAM, which is then hydrolyzed to IAA. pnas.orgnih.gov While prominent in some plant-associated bacteria, its role as a primary pathway in plants is less certain, though the enzymatic capability exists. pnas.orgnih.gov

The Indole-3-acetaldoxime (IAOx) pathway: This pathway, primarily found in Brassicaceae, involves the conversion of tryptophan to IAOx by cytochrome P450 enzymes (CYP79B2 and CYP79B3). pnas.orgpnas.org IAOx then serves as a precursor to IAA, potentially through indole-3-acetonitrile (B3204565) (IAN). pnas.org

The Tryptamine (B22526) (TAM) pathway: This pathway involves the decarboxylation of tryptophan to tryptamine, which is then converted to IAA. mdpi.com

The complexity and redundancy of these pathways have made their complete elucidation challenging. annualreviews.org Different plant species and even different tissues within the same plant may utilize different pathways to varying extents. pnas.org The existence of multiple pathways suggests a robust and finely tuned system for regulating the levels of this critical plant hormone. annualreviews.org

Table 1: Key Enzymes in Tryptophan-Dependent IAA Biosynthesis

| Pathway | Key Enzyme(s) | Function |

|---|---|---|

| Indole-3-pyruvic acid (IPyA) | Tryptophan Aminotransferases (TAA), YUCCA (YUC) monooxygenases | Converts Tryptophan to IPyA, then to IAA. jircas.go.jppnas.org |

| Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase, Amidase | Converts Tryptophan to IAM, then to IAA. pnas.orgnih.gov |

| Indole-3-acetaldoxime (IAOx) | Cytochrome P450s (CYP79B2/B3) | Converts Tryptophan to IAOx. pnas.org |

Role in Microorganismal Metabolism and Plant-Microbe Interactions

Indole-3-acetic acid (IAA) is not only a crucial phytohormone but also a significant molecule in the metabolic activities of many microorganisms, including bacteria and fungi, that interact with plants. nih.govnih.govmdpi.com The ability to synthesize IAA is widespread among both plant growth-promoting rhizobacteria (PGPR) and phytopathogens. nih.govmdpi.com

Microorganisms utilize several tryptophan-dependent pathways to produce IAA, including the indole-3-pyruvic acid (IPyA), indole-3-acetamide (IAM), and tryptamine (TAM) pathways. mdpi.commdpi.com The specific pathway used can vary between different microbial species. researchgate.net For example, the IAM pathway is well-documented in phytopathogenic bacteria like Pseudomonas savastanoi and Agrobacterium tumefaciens. researchgate.netgoogle.com In contrast, some beneficial bacteria like Bacillus amyloliquefaciens also produce IAA, and this production is enhanced by the presence of tryptophan in the environment, indicating a tryptophan-dependent route. apsnet.org

The IAA produced by microbes can have profound effects on plants. Beneficial bacteria can promote plant growth by increasing root development, thereby enhancing nutrient and water uptake. nih.gov Pathogenic microorganisms, on the other hand, can manipulate the host's hormonal balance by producing high levels of IAA, leading to disease symptoms such as galls and tumors. nih.govmdpi.com

The compound 6-Fluoroindole (B127801), a related indole (B1671886) derivative, has been shown to interfere with quorum sensing and biofilm formation in some bacteria, such as Serratia marcescens. researchgate.net This suggests that indole analogs can play a role in modulating microbial behavior, which is often intertwined with their interactions with plant hosts.

Table 2: Examples of IAA-Producing Microorganisms and their Biosynthesis Pathways

| Microorganism | Interaction Type | Known/Proposed IAA Pathway(s) | Reference(s) |

|---|---|---|---|

| Pseudomonas savastanoi | Pathogen | Indole-3-acetamide (IAM) | researchgate.netgoogle.com |

| Agrobacterium tumefaciens | Pathogen | Indole-3-acetamide (IAM) | researchgate.net |

| Bacillus amyloliquefaciens | Beneficial | Tryptophan-dependent | apsnet.org |

| Enterobacter cloacae | Pathogen | Indole-3-pyruvic acid (IPyA) | google.com |

| Cyanodermella asteris | Endophyte | Tryptophan-dependent and -independent | mdpi.com |

Metabolism of Indole-3-acetic Acid Conjugates

To maintain hormonal homeostasis, plants regulate the levels of active, free Indole-3-acetic acid (IAA) through biosynthesis, transport, and metabolic inactivation. plos.org A primary mechanism for inactivation is the conjugation of IAA to other molecules, such as amino acids, sugars, and peptides. plos.orgnih.gov These conjugated forms are generally considered biologically inactive and serve as a storage pool that can be hydrolyzed to release free IAA when needed, or they can be targeted for permanent degradation. plos.orgnih.govashs.org

In the plant Arabidopsis, a significant portion of the total IAA pool exists as amide-linked conjugates, with indole-3-acetyl-aspartic acid (IAAsp) and indole-3-acetyl-glutamic acid (IAGlu) being prominent examples. nih.gov The formation of these amide conjugates is catalyzed by enzymes from the GH3 family of amido synthetases. plos.orgfrontiersin.org

Research into IAA analogs and their conjugates provides valuable tools for studying these metabolic processes. The design of specific inhibitors for enzymes like the GH3 IAA-amido synthetases allows for a more detailed investigation of the roles of IAA conjugation in plant development. plos.org While direct studies on the conjugation of this compound are not extensively detailed in the provided context, the principles of IAA conjugation metabolism provide a framework for understanding how such analogs might be processed by the plant's enzymatic machinery.

**Table 3: Common IAA Conjugates and their Metabolic Fate in *Arabidopsis***

| Conjugate | Type | Metabolic Role | Reference(s) |

|---|---|---|---|

| Indole-3-acetyl-aspartic acid (IAAsp) | Amide-linked | Inactivation/Catabolism | nih.govashs.org |

| Indole-3-acetyl-glutamic acid (IAGlu) | Amide-linked | Inactivation/Catabolism | nih.gov |

| Indole-3-acetyl-alanine (IAA-Ala) | Amide-linked | Reversible Storage | plos.org |

| Indole-3-acetyl-leucine (IAA-Leu) | Amide-linked | Reversible Storage | plos.org |

| 2-oxindole-3-acetic acid (OxIAA) | Oxidation Product | Catabolism | nih.gov |

Advanced Analytical Methodologies for 6 Fluoroindole 3 Acetic Acid Quantification and Characterization

Spectrophotometric and Spectrofluorometric Techniques

Spectroscopic methods are fundamental in the analysis of 6-fluoroindole-3-acetic acid, providing insights into its electronic structure and offering sensitive means for its quantification.

Absorption and Fluorescence Spectroscopy in Characterization

The electronic absorption and fluorescence spectra of this compound are key to its characterization. Like its parent compound, indole-3-acetic acid (IAA), its spectral properties are defined by electronic transitions within the indole (B1671886) ring. rsc.orgnih.gov The absorption spectrum of substituted indole-3-acetic acids typically shows two to four absorbance maxima in the 260–310 nm range, which are attributed to overlapping vibronic lines of the ¹Lₐ←¹A and ¹Lₑ←¹A transitions. rsc.orgnih.gov Additional maxima are found in the 200–230 nm region, assigned to the ¹Bₐ←¹A and ¹Bₑ←¹A transitions. rsc.orgnih.gov

A study comparing various ring-substituted indole-3-acetic acids revealed that this compound, when excited at 275–280 nm, exhibits fluorescence in the 345–370 nm range. rsc.orgnih.gov A particularly noteworthy characteristic is its fluorescence quantum yield, which is significantly higher than that of the unsubstituted indole-3-acetic acid. rsc.orgnih.govresearchgate.net This enhanced fluorescence is a key feature that can be exploited for highly sensitive detection. The fluorescent behavior of indole-based molecules is known to be heavily influenced by the chemical substituents attached to the ring system. acs.org

Table 1: Spectroscopic Properties of this compound

| Property | Wavelength/Range | Transition/Observation | Reference |

| Absorption Maxima | 260–310 nm | ¹Lₐ←¹A and ¹Lₑ←¹A transitions | rsc.orgnih.gov |

| 200–230 nm | ¹Bₐ←¹A and ¹Bₑ←¹A transitions | rsc.orgnih.gov | |

| Excitation Wavelength | 275–280 nm | For fluorescence emission | rsc.orgnih.gov |

| Fluorescence Emission | 345–370 nm | Fluorescence peak range | rsc.orgnih.gov |

| Fluorescence Yield | Significantly > 0.3 | High quantum yield compared to IAA | rsc.orgnih.govresearchgate.net |

Applications in Quantitative Analysis

The distinct spectroscopic properties of this compound, particularly its strong native fluorescence, make it highly suitable for quantitative analysis. nih.govacs.org Fluorometric techniques offer superior sensitivity compared to spectrophotometry, allowing for the detection of the compound at very low concentrations. acs.org

The concentration of a fluorophore generally has a linear relationship with its emission intensity, which forms the basis for its quantification. acs.org By constructing a calibration curve with standards of known concentration, the amount of this compound in an unknown sample can be accurately determined by measuring its fluorescence intensity under controlled conditions. acs.org The significant quantum yield of this compound suggests that methods based on fluorescence will be particularly sensitive. nih.govresearchgate.net While specific methods for the direct determination of indole-3-acetic acid in complex matrices like soil have been developed using spectrofluorometry, these can be adapted for its fluorinated analogs. researchgate.net

Chromatographic and Mass Spectrometry Approaches

Chromatographic techniques, especially when coupled with mass spectrometry, are powerful tools for the separation, identification, and quantification of this compound from complex mixtures. High-performance liquid chromatography (HPLC) is a standard method for the purification and purity assessment of indole derivatives. For instance, reverse-phase HPLC can be employed to analyze the compound, with purity often validated at over 97%.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide an even higher degree of certainty in identification and quantification. These methods combine the separation power of HPLC with the mass-resolving capability of a mass spectrometer. LC-MS can be used to confirm the molecular weight of the compound, while LC-MS/MS allows for structural confirmation through the analysis of fragmentation patterns. Analytical methods developed for other indole compounds, such as the analysis of fungal metabolites or other fluorinated auxins, demonstrate the utility of HPLC and mass spectrometry in this context.

Electrochemical and Immunosensor Development

Electrochemical methods represent a rapidly advancing frontier for the detection of phytohormones and related molecules. mdpi.com These techniques are favored for their high sensitivity, rapid response, simple operation, and inexpensive instrumentation. mdpi.com Numerous electrochemical sensors and immunosensors have been developed for the parent compound, indole-3-acetic acid. mdpi.comresearchgate.netrsc.org

These sensors often utilize electrodes modified with nanomaterials—such as carbon nanotubes, graphene, or metallic nanoparticles—to enhance catalytic activity and increase the electrode's surface area, thereby improving sensitivity. mdpi.comresearchgate.net For example, a ratiometric electrochemical sensor using a composite of multi-walled carbon nanotubes and carbon black has been successfully used for the simultaneous detection of IAA and salicylic (B10762653) acid. rsc.org

Furthermore, label-free electrochemical immunosensors have been engineered for the ultra-sensitive detection of IAA. researchgate.net These platforms often involve immobilizing specific antibodies on the electrode surface, which then capture the target analyte. researchgate.net The binding event causes a measurable change in the electrochemical signal. Given the structural similarity, the principles and materials used in the development of these advanced sensors for IAA could be readily adapted for the specific and sensitive detection of this compound.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of this compound. ¹H and ¹³C NMR are used to confirm the core indole structure and the presence of the acetic acid side chain. rsc.org

The presence of the fluorine atom makes ¹⁹F NMR a particularly powerful technique. ¹⁹F NMR offers several advantages, including a wide chemical shift range that minimizes peak overlapping and high sensitivity to the local chemical environment. icpms.cz For lightly fluorinated molecules, the resulting spectra are often simple to interpret. icpms.cz The fluorine atom couples not only to nearby protons but also to other nuclei, providing rich structural information. icpms.cz Studies involving proteins labeled with 6-fluoroindole (B127801) have utilized ¹⁹F NMR to monitor ligand binding and conformational changes, highlighting the sensitivity of the fluorine probe. rsc.org The chemical shift of the fluorine atom in the indole ring provides a unique signature for the molecule's structure and interactions. rsc.org

Computational and Theoretical Approaches in 6 Fluoroindole 3 Acetic Acid Research

Molecular Conformation Analysis through Computational Chemistry

The biological activity of 6-Fluoroindole-3-acetic acid is intrinsically linked to its three-dimensional shape and flexibility. Computational chemistry offers powerful methods to explore the conformational landscape of this molecule, identifying stable structures and the energy barriers between them.

Detailed research has been conducted on the conformations of monofluorinated indole-3-acetic acids (IAAs), including the 6-fluoro derivative. These studies have revealed that the molecule's conformation is primarily defined by the rotation around two key bonds: one determining the orientation of the acetic acid side chain relative to the indole (B1671886) plane, and the other defining the orientation of the carboxylic group. researchgate.net

Computational techniques such as molecular mechanics and molecular dynamics have been employed to investigate these conformational preferences. For fluorinated IAAs, these methods have identified a "folded" conformation as a local energy minimum. researchgate.net In this arrangement, the side chain is folded back towards the indole ring. Ab initio calculations on the parent compound, indole-3-acetic acid (IAA), and its chlorinated analogue have suggested that a "planar" conformation, where the side chain extends away from the ring, could also represent a local energy minimum. researchgate.net

More advanced quantum chemical methods, such as Density Functional Theory (DFT) at the B3LYP/6-311G** level, have been used to study the structural stability of the parent IAA. These calculations have identified several stable conformers, including the trans-cis (tc), gauche-gauche (gg), and trans-trans (tt) forms, providing their relative energies. researchgate.netresearchgate.net Such analyses, while performed on the parent compound, provide a crucial framework for understanding the likely conformational behavior of this compound. The fluorine substituent at the 6-position is expected to influence the electronic distribution and steric factors, which in turn would modulate the relative energies of these conformers. Software tools like ArgusLab, LigandScout, and Marvin Sketch are also utilized for geometry optimization and conformational analysis of related fluoro-indole compounds. wisdomlib.org

Table 1: Representative Conformational Analysis Data for Indole-3-Acetic Acid (IAA) using DFT

| Conformer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| trans-cis (tc) | 0.00 (lowest energy) | DFT-B3LYP/6-311G** |

| gauche-gauche (gg) | 0.57 | DFT-B3LYP/6-311G** |

| trans-trans (tt) | 2.68 | DFT-B3LYP/6-311G** |

Data derived from studies on the parent compound, Indole-3-acetic acid, and serves as a model for understanding the conformers of its fluorinated derivatives. researchgate.netresearchgate.net

Protein-Ligand Docking Simulations

Protein-ligand docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a protein target. This method is instrumental in understanding the molecular basis of the biological activity of compounds like this compound and in designing new derivatives with enhanced properties.

While specific docking studies exclusively focused on this compound are not extensively documented in publicly available literature, research on the parent compound IAA and other derivatives provides valuable insights. For instance, molecular docking studies have been performed to understand the interaction of IAA and Indole-3-butyric acid (IBA) with acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases. tandfonline.com These studies calculate a docking score, which estimates the binding affinity, and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. tandfonline.com

Furthermore, the applicability of these methods to fluorinated derivatives is supported by research on related compounds. For example, molecular docking studies of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid have suggested its potential interaction with enzymes implicated in cancer cell proliferation. The fluorine atoms in such compounds can alter their electronic properties and lead to specific interactions, such as halogen bonds, which can be modeled by advanced docking programs. These simulations are crucial for structure-based drug design, allowing for the in silico screening of virtual libraries of compounds and the rational design of molecules with improved binding affinity and selectivity for a target protein.

Table 2: Example of Protein-Ligand Docking Scores for Indole Derivatives against Acetylcholinesterase (AChE)

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Indole-3-acetic acid (IAA) | Acetylcholinesterase (AChE) | -4.86 |

| Indole-3-butyric acid (IBA) | Acetylcholinesterase (AChE) | -5.45 |

This data illustrates the application of protein-ligand docking to indole derivatives, providing a reference for potential studies on this compound. tandfonline.com

Prediction and Validation of Biosynthesis Pathways

Computational approaches are increasingly used to predict and help validate the biosynthetic pathways of natural and synthetic compounds. While this compound is primarily synthesized chemically, there is research into its production through microbial fermentation, which involves enzymatic pathways.

A key computational approach involves genomic analysis of microorganisms to identify genes that encode enzymes capable of performing the necessary transformations. For instance, the production of substituted indole-3-acetic acids, including this compound, has been described through the microbial conversion of corresponding substituted tryptophan precursors. google.com This process relies on enzymes such as tryptophan monooxygenase and indoleacetamide hydrolase, originally identified in phytopathogenic bacteria. google.com

Computational tools can predict the function of these enzymes and their substrate specificity. For example, by analyzing the gene sequences and protein structures, researchers can predict whether an enzyme is likely to accept 6-fluorotryptophan as a substrate to initiate the biosynthetic cascade. Furthermore, related research has shown that 6-fluoroindole (B127801) can act as an inhibitor of the tryptophan-dependent biosynthesis of IAA, indicating that fluorinated precursors can interact with the enzymatic machinery of these pathways. researchgate.net The validation of these predicted pathways then involves experimental techniques, such as culturing the modified microorganism and analyzing the products via chromatography and mass spectrometry.

Table 3: Key Enzymes in a Predicted Biosynthetic Pathway for Substituted Indole-3-Acetic Acids

| Enzyme | Reaction Catalyzed | Precursor | Product |

|---|---|---|---|

| Tryptophan Monooxygenase | Conversion of tryptophan to indole-3-acetamide (B105759) | Substituted Tryptophan | Substituted Indole-3-acetamide |

| Indoleacetamide Hydrolase | Cleavage of indole-3-acetamide | Substituted Indole-3-acetamide | Substituted Indole-3-acetic acid |

Based on pathways described for the microbial production of substituted IAAs. google.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It has found broad application in the study of this compound and its analogues, providing fundamental insights that correlate with experimental observations.

One significant application of DFT is in the analysis of spectroscopic data. Studies have shown that the plant-growth promoting activity of ring-substituted indole-3-acetic acids, including the 6-fluoro derivative, correlates with the position of the 1Bb←1A electronic transition band. researchgate.netnih.gov DFT calculations can predict the energies of these electronic transitions, helping to rationalize the observed structure-activity relationships.

DFT is also employed to calculate various molecular properties that are difficult to measure experimentally. These include the distribution of electron density, molecular electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, in a study of a related difluoro-indole-acetic acid derivative, DFT calculations were suggested as a way to compare and validate experimental chemical shifts from NMR spectroscopy. Furthermore, as mentioned in the conformational analysis section, DFT is a key tool for determining the relative stabilities of different molecular conformations. researchgate.net These theoretical calculations provide a detailed picture of the molecule's reactivity, stability, and potential interaction sites, which is invaluable for both understanding its biological function and for designing new synthetic routes.

Table 4: Applications of Density Functional Theory (DFT) in the Study of this compound and its Analogs

| DFT Application | Property Investigated | Relevance to this compound |

|---|---|---|

| Electronic Transition Energies | Position of the 1Bb←1A transition band | Correlates with plant-growth promoting activity. researchgate.netnih.gov |

| Structural Stability | Relative energies of different conformers | Understanding the molecule's 3D shape and flexibility. researchgate.net |

| Spectroscopic Parameters | NMR Chemical Shifts | Validation of experimental spectroscopic data. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid (IAA) |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) |

| Indole-3-butyric acid (IBA) |

| 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid |

| 6-fluorotryptophan |

| 6-fluoroindole |

| Acetylcholinesterase (AChE) |

| Tryptophan Monooxygenase |

In Vitro and in Vivo Research Models for 6 Fluoroindole 3 Acetic Acid Studies

Cell-Free System Investigations

Cell-free systems provide a controlled environment to investigate the fundamental biochemical properties and reactivity of 6-Fluoroindole-3-acetic acid without the complexities of cellular structures. Research in this area has often focused on its interaction with enzymes, particularly peroxidases.

Studies have shown that indole-3-acetic acid (IAA) and its derivatives can be oxidized by horseradish peroxidase (HRP). google.comherts.ac.ukresearchgate.net This enzymatic reaction is not merely a degradation process but an activation step that generates reactive species. The process involves the formation of a radical-cation, which is unstable and rapidly fragments, eliminating CO2 to produce cytotoxic products. researchgate.net One of the key reactive intermediates formed from this oxidative decarboxylation is believed to be 3-methylene-2-oxindole. researchgate.net This molecule is capable of conjugating with thiols and other biological nucleophiles. researchgate.net

Investigations in cell-free setups have demonstrated the consequences of this activation. When the activated form of the parent compound, IAA, was incubated with plasmid DNA in a cell-free system, it resulted in the formation of DNA adducts and strand breaks. scholaris.ca While 5-fluoroindole-3-acetic acid was found to be oxidized by HRP compound I much more slowly than the unsubstituted IAA, its oxidation products exhibited significant reactivity. herts.ac.ukresearchgate.net This highlights the utility of cell-free systems in measuring specific reaction kinetics, such as the rate constants for oxidation by HRP, and in identifying the reactive intermediates responsible for subsequent biological effects. herts.ac.uk

Mammalian Cell Culture Studies

The effects of this compound and related halogenated auxins have been extensively studied using various mammalian cell lines. These in vitro models are crucial for assessing the compound's cytotoxic potential, particularly in the context of cancer research where it has been investigated as a prodrug. A prodrug is a compound that is administered in an inactive form and is then converted to an active metabolite by metabolic processes. google.com

In one approach, called enzyme-prodrug directed therapy, an external enzyme like horseradish peroxidase (HRP) is targeted to cancer cells. herts.ac.uk The subsequent administration of a prodrug like a halogenated indole-3-acetic acid leads to its localized activation into a potent cytotoxin only at the tumor site. herts.ac.uk

Studies have demonstrated that halogenated IAAs are among the most cytotoxic derivatives when activated by HRP, with V79 Chinese hamster lung fibroblasts showing surviving fractions of less than 0.1% after a two-hour incubation with a 100 μM concentration of the prodrug and HRP. herts.ac.uk Further research has explored the cytotoxic effects on a panel of human and rodent tumor cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and T24 (bladder carcinoma), as well as murine CaNT cells. google.comresearchgate.net Interestingly, a study found that 5-fluoroindole-3-acetic acid, despite being a poor substrate for HRP, exhibited very high cytotoxicity upon activation. herts.ac.uk

| Cell Line | Organism | Cell Type | Research Focus | Key Finding |

|---|---|---|---|---|

| V79 | Chinese Hamster | Lung Fibroblast | Cytotoxicity assays with HRP | Halogenated IAAs are potent cytotoxins; surviving fractions <0.1% observed. herts.ac.uk |

| MCF7 | Human | Breast Adenocarcinoma | Cytotoxicity assays with HRP | Demonstrated susceptibility to activated 5-fluoro-IAA. google.comresearchgate.net |

| HT29 | Human | Colon Adenocarcinoma | Cytotoxicity assays with HRP | Demonstrated susceptibility to activated 5-fluoro-IAA. google.comresearchgate.net |

| T24 | Human | Bladder Carcinoma | Cytotoxicity assays with HRP | Showed more resistance compared to MCF7 and HT29 cell lines. researchgate.net |

Plant Model Organism Studies

The study of this compound and its analogs in plant models is essential for understanding their function as auxins—a class of plant hormones that regulate many aspects of growth and development. fujifilm.com Key model organisms have provided invaluable insights into the structure-activity relationships, transport, and metabolic fate of these synthetic auxins.

Arabidopsis thaliana : As a primary model for plant biology, Arabidopsis thaliana has been used to investigate the effects of halogenated auxins. Studies have shown that the plant can metabolize chlorinated IAAs, converting them into amino acid conjugates, a common mechanism for deactivating auxins. mdpi.com Furthermore, precursors such as 6-fluoroindole (B127801) have been utilized as chemical inhibitors to probe the tryptophan-dependent IAA biosynthesis pathway in Arabidopsis. researchgate.net Experiments applying various chlorinated IAAs to Arabidopsis seedlings have shown effects on root growth, with the impact varying based on the position of the halogen on the indole (B1671886) ring and the concentration used. mdpi.com For instance, at concentrations of 100 nM, 6-Cl-IAA demonstrated strong inhibition of root growth. mdpi.com

Avena coleoptile : The oat (Avena sativa) coleoptile has been a classic model for auxin bioassays for nearly a century. The Avena straight growth bioassay and the Avena curvature test are standard methods to quantify auxin activity. researchgate.netvedantu.com In these tests, the elongation or bending of the coleoptile is measured in response to the applied substance. vedantu.comnih.gov Fluorinated indole-3-acetic acids, including the 6-fluoro derivative, have been assessed using the Avena coleoptile elongation test to determine their relative auxin activity. researchgate.nettandfonline.com These studies are critical for correlating chemical structure, such as the position of the fluorine atom, with biological function as a plant growth promoter. researchgate.netnih.gov

Pisum sativum : The garden pea (Pisum sativum) is another important model, particularly as it was the source from which the first natural halogenated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), was isolated. tandfonline.com Bioassays using pea, such as the Pisum sativum stem straight-growth test, have been employed to evaluate the bioactivity of various fluorinated IAA analogs. researchgate.net These investigations help to understand how modifications to the IAA molecule influence its hormonal activity in leguminous plants. researchgate.netnih.gov

| Model Organism | Assay / Study Type | Research Purpose |

|---|---|---|

| Arabidopsis thaliana | Root growth inhibition assay; metabolic studies | To assess the biological activity and metabolic fate of halogenated auxins. mdpi.com |

| Avena coleoptile | Straight-growth and curvature bioassays | To quantify the auxin-like activity of IAA derivatives. researchgate.netvedantu.com |

| Pisum sativum | Stem straight-growth test | To determine the bioactivity of synthetic auxins in a leguminous plant. researchgate.net |

Microorganismal Studies

The influence of this compound and its precursors extends to the microbial world. Research has explored its effects on bacterial communication, virulence, and microbial community dynamics, particularly in complex ecosystems.

One significant area of study is its impact on anaerobic digestion. A study investigating the effect of indole and its analogs on methane (B114726) production from waste sewage sludge found that several derivatives, including 6-fluoroindole (6-FI), inhibited methanogenesis. sciety.org The inhibitory mechanism appeared to be two-fold: an indirect effect by causing an imbalance in the bacterial community and inactivating key fermenting bacteria, and a direct disruption of methane production by both acetoclastic and hydrogenotrophic methanogenic archaea. sciety.org Notably, the prominent methane synthesizer, Methanosarcina acetivorans C2A, was found to be non-viable in the presence of 6-FI, leading to a direct drop in methane production. sciety.org

In the context of pathogenic bacteria, indole derivatives have been studied as potential anti-virulence compounds. Research on Pseudomonas aeruginosa showed that fluoroindoles, including 6-fluoroindole, could reduce the production of key virulence factors such as proteases, which are involved in biofilm formation. oup.com Other studies have utilized microorganisms like E. coli for the biotechnological production of substituted indole-3-acetic acids. google.com Additionally, early research noted that photo-oxidation products of IAA can act as growth inhibitors for various microorganisms. google.com

| Microorganism / System | Compound Tested | Key Finding |

|---|---|---|

| Anaerobic Digestion Community | 6-Fluoroindole (6-FI) | Inhibited methane generation by disrupting bacterial and archaeal communities. sciety.org |

| Methanosarcina acetivorans C2A | 6-Fluoroindole (6-FI) | Compound caused non-viability and directly lowered methane synthesis. sciety.org |

| Pseudomonas aeruginosa PAO1 | 6-Fluoroindole (6-FI) | Reduced the activity of proteases, a key virulence factor. oup.com |

| Escherichia coli | Indole Analogs | Used as a host for the microbial production of substituted indole-3-acetic acids. google.com |

Future Research Directions and Emerging Applications

Elucidation of Underexplored Mechanistic Pathways

While the general biological activity of 6-Fluoroindole-3-acetic acid is often compared to its parent compound, indole-3-acetic acid (IAA), the precise mechanistic distinctions imparted by the C-6 fluorine atom are not fully understood. Future research should focus on delineating these subtle yet critical differences.

Enzyme-Substrate Interactions: The compound is a known substrate for peroxidases like horseradish peroxidase (HRP), a characteristic exploited in enzyme-prodrug therapy concepts. google.comresearchgate.net However, the kinetics and binding interactions with both plant and human peroxidases, as compared to IAA, require more detailed investigation. Studies have shown that while 5-fluoroindole-3-acetic acid is oxidized more slowly by HRP than IAA, it paradoxically exhibits greater cytotoxicity, suggesting that the mechanism is not simply about the rate of oxidation. researchgate.net Similar quantitative studies for the 6-fluoro isomer are needed to understand how the fluorine position affects radical-cation formation and the subsequent generation of cytotoxic products like 3-methylene-2-oxindole analogues. researchgate.net

Receptor Binding and Signaling: As a plant growth regulator, this compound presumably interacts with auxin receptors. google.comwikipedia.org The fluorine atom's high electronegativity can alter the molecule's electronic distribution and its ability to form hydrogen bonds, potentially leading to different binding affinities and downstream signaling cascades compared to natural auxin. Investigating its interaction with specific auxin response factors (ARFs) and Aux/IAA proteins could reveal unique regulatory activities. wikipedia.org

Antimicrobial and Biofilm Inhibition Mechanisms: Studies have indicated that indole (B1671886) derivatives, including 6-fluoroindole (B127801), can interfere with bacterial quorum sensing, motility, and biofilm formation. researchgate.net The precise molecular targets within these pathways remain largely uncharacterized. Future research could employ techniques like transcriptomics and proteomics to identify the specific genes and proteins affected by this compound in pathogenic bacteria, elucidating its mechanism as an anti-biofilm agent. researchgate.net

Development of Novel Research Tools and Probes

The intrinsic properties of this compound make it a valuable scaffold for the development of new chemical tools for biological research.

Fluorescent Probes: A key characteristic of this compound is its significantly higher fluorescence quantum yield compared to the parent IAA molecule. researchgate.net This inherent fluorescence can be harnessed to develop probes for visualizing auxin distribution and transport in plant tissues with greater sensitivity. By tracking its movement and localization, researchers could gain deeper insights into the complex processes of plant development. Further chemical modification could optimize its spectral properties for multi-channel imaging or for sensing specific microenvironments.

Building Block for Complex Molecules: The compound serves as a versatile chemical intermediate for synthesizing more complex and functionally diverse molecules. Its structure can be modified to create libraries of derivatives for screening in drug discovery programs. For example, it can be used to synthesize ligands for serotonin (B10506) receptors or other targets where the indole scaffold is known to be active. mdpi.com

Molecular Imprinting: Substituted indole-3-acetic acid compounds are utilized in molecular imprinting, a technique to create synthetic polymers with specific recognition sites. google.com The unique electronic and steric profile of this compound could be used to generate highly selective imprinted polymers for detecting or sequestering specific analytes in complex biological or environmental samples.

Translational Research Opportunities

The research findings on this compound suggest several promising avenues for translating basic science into practical applications.

Targeted Cancer Therapy: One of the most significant translational opportunities lies in oncology. The compound has been identified as a potential prodrug for use in enzyme-prodrug therapies such as Gene-Directed Enzyme Prodrug Therapy (GDEPT) or Antibody-Directed Enzyme Prodrug Therapy (ADEPT). google.comresearchgate.net In this strategy, a non-human enzyme like horseradish peroxidase is delivered specifically to tumor cells. Subsequent administration of the non-toxic this compound leads to its enzymatic activation into a potent cytotoxic agent only at the tumor site, minimizing systemic toxicity. google.comresearchgate.net The high cytotoxicity of related fluorinated indoles in this system warrants further preclinical evaluation of this compound for various cancer types. researchgate.net

Agriculture and Horticulture: The compound's established role as a plant growth regulator, or auxin, presents clear commercial potential. google.comopenmedicinalchemistryjournal.com Research indicates that different halogenated derivatives of IAA possess varying degrees of activity, with some promoting growth at low concentrations and others acting as herbicides at higher concentrations. google.comgoogle.com Further studies could optimize its application for specific purposes, such as promoting root formation in difficult-to-propagate plant cuttings or as a selective herbicide. tandfonline.com

Antimicrobial and Antifouling Agents: The ability of fluorinated indoles to inhibit biofilm formation in pathogenic microbes like Serratia marcescens and Pseudomonas aeruginosa opens the door to developing new antimicrobial therapies or antifouling coatings. researchgate.net Biofilms are a major cause of persistent infections and bio-industrial contamination. Derivatives of this compound could be developed as additives in medical device coatings or as co-therapeutics to enhance the efficacy of conventional antibiotics.

Research Data on this compound

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈FNO₂ | scbt.comnih.gov |

| Molecular Weight | 193.17 g/mol | scbt.com |

| Appearance | White crystalline powder / Off-white needles | google.com |

| Melting Point | 161-163°C | google.com |

| CAS Number | 443-75-4 | scbt.com |

Table 2: Comparative Biological Activity of Indole-3-Acetic Acid Derivatives

| Compound | Reported Biological Activity / Property | Research Context | Source(s) |

| Indole-3-acetic acid (IAA) | Natural plant auxin; Substrate for HRP; Interacts with DNA. | Plant Physiology; Cancer Prodrug Therapy | google.comwikipedia.orgresearchgate.net |

| 4-Fluoroindole-3-acetic acid | Strongest growth-promoting effect on oats among mono-fluoro derivatives. | Plant Growth Regulation | google.com |

| 5-Fluoroindole-3-acetic acid | Considered well-suited as a plant growth regulator; More cytotoxic than IAA when activated by HRP, despite slower oxidation. | Plant Growth Regulation; Cancer Prodrug Therapy | researchgate.netgoogle.com |

| This compound | Plant growth regulator; Herbicide potential; Significantly higher fluorescence quantum yield than IAA. | Plant Science; Agrochemicals; Biophysics | google.comresearchgate.net |

| 5,6-Difluoroindole-3-acetic acid | Shows obvious growth facilitation effect at 1x10⁻⁵ mol.L⁻¹. | Plant Growth Regulation | google.comamanote.com |

常见问题

Q. Table 1. Key Analytical Techniques for 6-F-IAA Research

| Technique | Application | Limitations |

|---|---|---|

| GC-SIM-MS | Quantification with isotopic standards | Requires derivatization (e.g., methylation) |

| LC-MS/MS | Detection of polar catabolites | High matrix interference in plant extracts |

| Fluorescent tagging | Transport visualization | May alter native auxin activity |

Q. Table 2. Comparative Stability of IAA Derivatives

| Compound | Half-life (pH 7.0, 25°C) | Major Degradation Pathway |

|---|---|---|

| IAA | 24–48 hours | Oxidation to oxIAA |

| 6-F-IAA | 72–96 hours | Defluorination (minor), ester hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。